molecular formula C14H27N3O4 B2979311 4-(4-Methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 1543510-67-3

4-(4-Methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B2979311
CAS No.: 1543510-67-3
M. Wt: 301.387
InChI Key: FNDPSOXWYXJMSA-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to start with 4-methylpiperazine and react it with 2-bromobutanoic acid under suitable conditions to form the desired compound. The reaction conditions may include the use of a base such as triethylamine and a coupling agent like N,N'-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: : Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-Methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared with other piperazine derivatives, such as 4-(4-Methylpiperazin-1-yl)phenylboronic acid and 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine

List of Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)phenylboronic acid

  • 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine

  • 4-(4-Methylpiperazin-1-yl)phenylmethanamine

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O4/c1-14(2,3)21-13(20)15-11(12(18)19)5-6-17-9-7-16(4)8-10-17/h11H,5-10H2,1-4H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDPSOXWYXJMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN1CCN(CC1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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